6-Amino-1,3-benzodioxole-5-carbaldehyde
Overview
Description
Synthesis Analysis
In the first paper, the synthesis of various 8-azapurines is described starting from 4-amino-1,2,3-triazole-5-carbaldehydes. These compounds are synthesized through a series of reactions involving phosphoryl chloride, dimethylformamide, and ammonium acetate, leading to the formation of 9-benzyl-8-azapurine and its derivatives. An improved synthesis method for 4-amino-2-methyl-1,2,3-triazole-5-carbaldehyde is also mentioned, which could be relevant for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper is analyzed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for determining the structure of organic compounds and could similarly be applied to analyze the structure of 6-Amino-1,3-benzodioxole-5-carbaldehyde .
Chemical Reactions Analysis
The second paper discusses the reactivity of a compound synthesized from benzothiophene-2-carbaldehyde, which reacts with various reagents to form different heterocyclic compounds. This demonstrates the potential for diverse chemical reactions involving carbaldehyde groups, which could be extrapolated to the chemical behavior of 6-Amino-1,3-benzodioxole-5-carbaldehyde .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-Amino-1,3-benzodioxole-5-carbaldehyde are not directly reported in the papers, the methods used for characterization, such as elemental analysis, IR, 1H NMR, and mass spectrometry, are standard techniques that would likely be used to determine these properties for the compound . The papers provide a basis for understanding how these techniques are applied in the characterization of similar organic compounds .
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds : A study by Abdel-fattah and Attaby (2012) explored the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, a compound derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde. This compound served as a precursor for various thieno[2,3-b]pyridine derivatives, highlighting its significance in synthetic organic chemistry (Abdel-fattah & Attaby, 2012).
Crystallographic Studies : Li Zhang, Songqing Wang, and Xuan Yu (2007) conducted a study on Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, a compound synthesized from 1,3-benzodioxole-5-carbaldehyde. The research focused on its crystal structure, providing insights into the molecular geometry and interactions of such compounds (Zhang, Wang, & Yu, 2007).
Derivatization Agents in High-Performance Capillary Electrophoresis (HPCE) : Jian Zhou, Yuefei Hu, and Hongwen Hu (1998) synthesized 3-Benzoylindolizine-5-carbaldehydes, which could be used as derivatization agents for amino compounds in HPCE. This application underscores the compound's relevance in analytical chemistry (Zhou, Hu, & Hu, 1998).
Antimicrobial Activity : A study by R. Othman et al. (2019) investigated the antimicrobial activity of a Schiff base derived from Sulphamerazine Drug and 1, 3-Benzodioxole-5-carbaldehyde (Piperonal). The compound exhibited potent antibacterial and antifungal activity, highlighting its potential use in developing new antimicrobial agents (Othman et al., 2019).
Synthesis of Novel Compounds for Antitumor Activity : Micale, Zappalà, and Grasso (2002) synthesized a series of 1,3-benzodioxoles, including derivatives of 6-Amino-1,3-benzodioxole-5-carbaldehyde, to evaluate their antitumor activity. Some derivatives showed significant tumor growth inhibition, suggesting their potential in cancer research (Micale, Zappalà, & Grasso, 2002).
properties
IUPAC Name |
6-amino-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAJCPOBXIQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302925 | |
Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
23126-68-3 | |
Record name | 23126-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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